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Introduction

Dapivirine (DPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key

component in HIV prevention strategies, particularly in the form of a monthly vaginal ring.[1]

Understanding its metabolic fate is crucial for a comprehensive assessment of its safety and

efficacy. Dapivirine is metabolized by cytochrome P450 (CYP) and UDP-

glucuronosyltransferase (UGT) enzymes.[2][3] However, structurally characterized metabolites

have not been widely reported in the literature, likely due to low systemic drug concentrations

and limited metabolic turnover.[4]

These application notes provide detailed protocols for the quantification of Dapivirine in

various biological matrices and outline the methodologies required for the identification and

structural elucidation of its potential metabolites. The primary analytical techniques covered are

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-

Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–

MS/MS), which offer the required sensitivity and selectivity for these analyses.[4][5]

Metabolic Pathways of Dapivirine
Dapivirine undergoes both Phase I and Phase II metabolism. In vitro studies have identified

that it is a substrate primarily for CYP3A4 and CYP1A1.[3][6] Other contributing CYP enzymes

include CYP2B6 and CYP2C19.[2] Phase II metabolism involves glucuronidation by UGT
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enzymes.[2] The interaction with co-administered drugs, such as the antifungal miconazole,

can inhibit these metabolic pathways (specifically CYP1A1 and CYP3A4), leading to increased

systemic exposure to Dapivirine.[3][6]
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Caption: Metabolic pathways of Dapivirine.
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Section 1: UHPLC-MS/MS for Ultrasensitive
Quantification in Biological Matrices
Application Note:

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry

(UHPLC-MS/MS) is the gold standard for quantifying Dapivirine in biological matrices where

concentrations are typically very low, such as plasma, breast milk, and cervicovaginal fluid.[4]

[5][7] The technique offers exceptional sensitivity (down to the pg/mL level) and high selectivity,

allowing for accurate measurement even in complex sample matrices.[4][5] This is critical for

pharmacokinetic (PK) and drug distribution studies. Validated methods exist for various

matrices, ensuring robust and reliable data for clinical and pre-clinical trials.[4][5][8]

Experimental Workflow:
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Caption: General workflow for UHPLC-MS/MS analysis.

Protocol: Quantification of Dapivirine in Human Plasma & Breast Milk

This protocol synthesizes validated methods for plasma and breast milk analysis.[4][5][8]

Sample Preparation (Plasma):

To 100 µL of plasma sample, add an internal standard (IS), such as deuterated Dapivirine
(e.g., Dapivirine-d4).
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Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

Vortex the mixture vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water

with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).

Sample Preparation (Breast Milk):

To 100 µL of whole breast milk, add the internal standard.

To disrupt lipid content, add 500 µL of n-hexane and vortex for 1 minute. Centrifuge at

3,220 x g for 10 minutes. Discard the upper n-hexane layer.[5]

Perform solid-phase extraction (SPE) on the remaining supernatant for further cleanup

and concentration.

Evaporate the final eluate and reconstitute as described for plasma.

UHPLC Conditions:

Column: Waters BEH C8 or C18, 50 × 2.1 mm, 1.7 µm particle size.[5][8]

Mobile Phase A: Water with 0.1% formic acid.[4]

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

Flow Rate: 0.4 - 0.5 mL/min.

Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g.,

start at 5% B, ramp to 95% B, then re-equilibrate).

Injection Volume: 5-10 µL.
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Tandem Mass Spectrometry (MS/MS) Conditions:

Ionization Source: Electrospray Ionization (ESI), positive mode.[4]

Source Temperature: 600°C.[4]

Ion Spray Voltage: 5500 V.[4]

Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transitions:[4]

Dapivirine (Quantifier): 330.4 → 158.1

Dapivirine (Qualifier): 330.4 → 119.1

Dapivirine-d4 (IS): 334.3 → 119.0

Quantification:

Construct a calibration curve using blank matrix spiked with known concentrations of

Dapivirine.

Calculate the concentration of Dapivirine in unknown samples by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary (UHPLC-MS/MS)

Parameter Human Plasma[4] Human Breast Milk[5][8]

Analytical Range 20 – 10,000 pg/mL 10 – 1,000 pg/mL

LLOQ 20 pg/mL 10 pg/mL

Intra-assay Precision (%CV) 5.58 – 13.89% ≤ 14.6%

Inter-assay Precision (%CV) 5.23 – 13.36% ≤ 14.6%

Intra-assay Accuracy (%Dev) -5.61 – 0.75% ≤ ±12.7%

Inter-assay Accuracy (%Dev) -4.30 – 6.24% ≤ ±12.7%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944438/
https://pubmed.ncbi.nlm.nih.gov/31843664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 2: HPLC-UV for In Vitro and Tissue Assays
Application Note:

For applications involving higher concentrations of Dapivirine, such as in cell-based assays,

tissue permeability studies, or analysis of formulation content, a High-Performance Liquid

Chromatography (HPLC) method with UV detection is a reliable and cost-effective alternative to

LC-MS/MS.[9] This method is robust and provides sufficient sensitivity and selectivity for

quantifying Dapivirine in the µg/mL range.[9]

Protocol: Quantification of Dapivirine in Cell Lysates and Tissue Homogenates

This protocol is based on a validated HPLC-UV method.[9]

Sample Preparation:

For cell lysates or tissue homogenates, perform a suitable extraction to isolate the analyte

from cellular debris. This may involve protein precipitation with acetonitrile or methanol,

followed by centrifugation.

Add an internal standard (e.g., diphenylamine) to the sample before extraction.

Evaporate the supernatant and reconstitute in the mobile phase.

HPLC-UV Conditions:

Column: Reversed-phase C18 column.[9]

Mobile Phase: A gradient of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile.[9]

Flow Rate: 1 mL/min.[9]

Injection Volume: 50 µL.[9]

Detection: UV detection at 290 nm.[9]

Total Run Time: Approximately 12 minutes.[9]
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Quantification:

Generate a calibration curve using standards of known concentrations.

Quantify Dapivirine based on the peak area ratio relative to the internal standard.

Quantitative Data Summary (HPLC-UV)

Parameter Value[9]

Linearity Range 0.02 – 1.5 µg/mL

LLOQ 0.02 µg/mL

LOD 0.006 µg/mL

Recovery ≥ 90.7%

Section 3: In Vitro Metabolism and Metabolite
Identification
Application Note:

To identify potential metabolites, in vitro experiments using human liver microsomes (HLM) or

recombinant drug-metabolizing enzymes are essential.[3] These systems contain the primary

enzymes responsible for drug metabolism (CYPs and UGTs). By incubating Dapivirine with

these systems and analyzing the reaction mixture with high-resolution LC-MS/MS, researchers

can screen for new mass signals corresponding to potential Phase I (e.g., oxidation) and

Phase II (e.g., glucuronidation) metabolites.

Protocol: In Vitro Dapivirine Metabolism Assay

Incubation:

Prepare an incubation mixture containing:

Phosphate buffer (pH 7.4)
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Human liver microsomes or recombinant CYP/UGT enzymes.

Dapivirine (at a specified concentration, e.g., 1-10 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the appropriate cofactor (e.g., NADPH for CYP

enzymes, UDPGA for UGT enzymes).

Incubate at 37°C for a set time (e.g., 60 minutes).

Reaction Quenching:

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also

serves to precipitate the microsomal proteins.

Sample Processing:

Centrifuge the mixture to pellet the proteins.

Transfer the supernatant to a new plate or vial for analysis.

LC-MS/MS Analysis for Metabolite Screening:

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the

supernatant.

Perform a full scan analysis to detect all ions present.

Compare the chromatograms of the test sample with a control sample (without cofactor) to

identify new peaks.

Determine the accurate mass of potential metabolite peaks and predict their elemental

composition. Common metabolic additions to search for include:

Oxidation: +15.9949 Da (addition of Oxygen)

Glucuronidation: +176.0321 Da (addition of glucuronic acid)
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Perform fragmentation (MS/MS) on the potential metabolite ions to obtain structural

information.

1. Prepare Incubation Mix
(DPV, Microsomes, Buffer)

2. Initiate Reaction
(Add Cofactor, e.g., NADPH)

3. Incubate at 37°C

4. Quench Reaction
(Ice-cold Acetonitrile)

5. Centrifuge & Collect
Supernatant

6. Analyze by HR-LC-MS/MS
(Full Scan & MS/MS)

Click to download full resolution via product page

Caption: Workflow for in vitro metabolite screening.
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Section 4: Structural Elucidation by NMR
Application Note:

While mass spectrometry can suggest the structure of a metabolite, Nuclear Magnetic

Resonance (NMR) spectroscopy is required for its definitive, unambiguous structural

elucidation.[10][11] NMR provides detailed information about the chemical environment of each

proton and carbon atom, allowing for the precise determination of atomic connectivity and

stereochemistry.[12] This is particularly crucial for identifying the exact site of metabolism (e.g.,

which specific atom was hydroxylated). The primary challenge for NMR analysis is the need for

a purified metabolite in sufficient quantities (typically >10-30 µg).[10]

General Protocol: NMR for Metabolite Structure Elucidation

Isolation and Purification:

Scale up the in vitro metabolism incubation or collect sufficient in vivo samples (e.g., urine,

feces).

Use preparative HPLC to isolate the metabolite of interest from the parent drug and other

matrix components.

Confirm the purity of the isolated fraction by analytical LC-MS.

NMR Sample Preparation:

Lyophilize the purified metabolite to remove all solvent.

Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

NMR Data Acquisition:

Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer

(e.g., 600 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.[10]

1D Spectra:

¹H NMR: To identify proton signals and their multiplicities.
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2D Spectra:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings,

establishing connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically 2-3 bonds), which is key for connecting different

molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons, providing information on stereochemistry and 3D

conformation.

Structure Determination:

Assign all proton and carbon chemical shifts by interpreting the combination of 1D and 2D

spectra.

Compare the assigned shifts of the metabolite with those of the parent Dapivirine
molecule to pinpoint the site of metabolic modification.

Use the connectivity information from COSY and HMBC to build the final structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8706783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8706783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6944438/
https://www.mdpi.com/1999-4923/13/12/2193
https://pubmed.ncbi.nlm.nih.gov/30602513/
https://pubmed.ncbi.nlm.nih.gov/30602513/
https://pubmed.ncbi.nlm.nih.gov/30602513/
https://pubmed.ncbi.nlm.nih.gov/31843664/
https://pubmed.ncbi.nlm.nih.gov/31843664/
https://pubmed.ncbi.nlm.nih.gov/31843664/
https://pubmed.ncbi.nlm.nih.gov/23217310/
https://pubmed.ncbi.nlm.nih.gov/23217310/
https://www.hyphadiscovery.com/what-we-do/structure-eludication-and-nmr/
https://pubmed.ncbi.nlm.nih.gov/17405144/
https://bionmr.unl.edu/files/publications/59.pdf
https://www.benchchem.com/product/b1669821#analytical-methods-for-dapivirine-metabolite-identification
https://www.benchchem.com/product/b1669821#analytical-methods-for-dapivirine-metabolite-identification
https://www.benchchem.com/product/b1669821#analytical-methods-for-dapivirine-metabolite-identification
https://www.benchchem.com/product/b1669821#analytical-methods-for-dapivirine-metabolite-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669821?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

